molecular formula C5H6F2O3 B1418899 (Allyloxy)(difluoro)acetic acid CAS No. 1153775-75-7

(Allyloxy)(difluoro)acetic acid

Cat. No. B1418899
CAS RN: 1153775-75-7
M. Wt: 152.1 g/mol
InChI Key: QKFWELKESJPOME-UHFFFAOYSA-N
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Description

“(Allyloxy)(difluoro)acetic acid” is a compound that contains an allyloxy group and a difluoroacetic acid group. The molecular formula of this compound is C5H6F2O3 . Difluoroacetic acid is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .


Synthesis Analysis

The synthesis of difluoromethyl compounds, which would include “(Allyloxy)(difluoro)acetic acid”, has seen recent advances. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Molecular Structure Analysis

The molecular structure of “(Allyloxy)(difluoro)acetic acid” can be inferred from its molecular formula, C5H6F2O3 . The difluoroacetic acid part of the molecule is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Facile Allylic Displacement via Palladium Catalysis : A study by Olsson et al. (2006) demonstrated the conversion of allyl alcohols to allyl boronic acids and trifluoro(allyl)borates using palladium pincer-complex catalysis. This process is regio- and stereoselective, indicating potential applications in organic synthesis where (Allyloxy)(difluoro)acetic acid derivatives could be intermediates or products of interest Olsson et al., 2006.

  • Synthesis of α-Hydroxy-β,β-Difluoro-γ-Ketoesters : Broadhurst et al. (2000) explored the synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters through [3,3]sigmatropic rearrangements of γ,γ-difluorinated allylic alcohols. The process involves esterification and exposure to strong bases, showcasing a method that could be relevant to synthesizing complex (Allyloxy)(difluoro)acetic acid derivatives Broadhurst et al., 2000.

Material Science and Polymer Chemistry

  • Novel Synthetic Strategies for Terpenoids : Devendar et al. (2015) developed a one-pot synthesis method for 3-(allyloxy)-propylidene acetals of natural terpenoids, using ceric ammonium nitrate as a catalyst. This method is chemo and regioselective, potentially applicable for synthesizing materials and chemicals where (Allyloxy)(difluoro)acetic acid could serve as a precursor or a functional group modifier Devendar et al., 2015.

Sensory Science and Chemical Sensors

  • Optical Sensor Preparation : Jiao et al. (2003) described the synthesis of a fluorescence carrier, 4-allyloxy-7-aminocoumarin (AAC), for preparing an optical chemical sensor. This work underlines the potential of allyloxy-containing compounds in developing sensors, suggesting areas where (Allyloxy)(difluoro)acetic acid derivatives could be explored for sensor applications Jiao et al., 2003.

Environmental and Safety Assessments

  • Safety Evaluation of Fluorinated Compounds : EFSA's scientific opinions have assessed the safety of substances closely related to (Allyloxy)(difluoro)acetic acid, specifically fluorinated compounds for use in food contact materials. These evaluations provide a regulatory context that could be relevant for the safety assessment of (Allyloxy)(difluoro)acetic acid in similar applications EFSA Journal, 2010 & 2014.

properties

IUPAC Name

2,2-difluoro-2-prop-2-enoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFWELKESJPOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Allyloxy)(difluoro)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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